2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

JNK3 inhibition Kinase selectivity Structure-activity relationship

2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1215072-94-8) is a 2,4-disubstituted pyrimidine building block bearing a 4-amino group and a 4‑trifluoromethylphenyl ring at the 2‑position. With a molecular formula C₁₁H₈F₃N₃ and molecular weight 239.2 g/mol, the compound is supplied as a solid with typical purities of 97–98% and is stored at room temperature under inert atmosphere and protected from light.

Molecular Formula C11H8F3N3
Molecular Weight 239.20 g/mol
Cat. No. B7867566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine
Molecular FormulaC11H8F3N3
Molecular Weight239.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=N2)N)C(F)(F)F
InChIInChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17)
InChIKeyWSBKQOFMPKHHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1215072-94-8): Core Scaffold Profile for Procurement Decisions


2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1215072-94-8) is a 2,4-disubstituted pyrimidine building block bearing a 4-amino group and a 4‑trifluoromethylphenyl ring at the 2‑position . With a molecular formula C₁₁H₈F₃N₃ and molecular weight 239.2 g/mol, the compound is supplied as a solid with typical purities of 97–98% and is stored at room temperature under inert atmosphere and protected from light . Its predicted pKa of 3.72 ± 0.10 and boiling point of 255.0 ± 40.0 °C (predicted) distinguish it from closely related regioisomeric analogs and influence both its handling in synthesis and its ionization state under physiological conditions .

Why Generic Substitution of 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Can Compromise Research Outcomes


The 2-phenylpyrimidin-4-amine scaffold exhibits extreme sensitivity of biological activity to both the position of the amino group and the nature of substituents on the phenyl ring. In the JNK inhibitor series, replacement of the 4‑CF₃‑phenyl group with an unsubstituted phenyl ring results in a >5‑fold shift in IC₅₀ (186 nM vs. 34 nM), demonstrating that the trifluoromethyl substituent is not a passive element but a critical driver of target engagement [1]. Furthermore, the regioisomer 4‑(4‑trifluoromethylphenyl)pyrimidin‑2‑amine (CAS 916792‑24‑0) presents a fundamentally different hydrogen‑bonding motif and predicted pKa, which alters its reactivity in nucleophilic aromatic substitution and its pharmacokinetic compatibility if used as an intermediate for CNS‑active compounds . Generic selection of a “trifluoromethylphenyl‑pyrimidinamine” without specifying the exact regiochemistry and substitution pattern can therefore lead to divergent synthetic outcomes and irreproducible biological results.

Quantitative Differentiation of 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Versus Its Closest Analogs


JNK3 Inhibitory Potency: 4‑CF₃‑Phenyl vs. Unsubstituted Phenyl – a >5‑Fold IC₅₀ Shift

The JNK3 inhibitory activity of the elaborated derivative 2‑[(2‑{[4‑(trifluoromethyl)phenyl]amino}pyrimidin‑4‑yl)amino]benzoic acid (BDBM16003) was compared with its des‑CF₃ analog 2‑{[2‑(phenylamino)pyrimidin‑4‑yl]amino}benzamide (BDBM15995). The 4‑CF₃‑phenyl compound exhibited an IC₅₀ of 186 nM, whereas the unsubstituted phenyl analog showed an IC₅₀ of 34 nM, representing a 5.5‑fold reduction in potency upon introduction of the CF₃ group [1]. This data establishes that the 4‑trifluoromethyl substituent profoundly modulates target binding affinity within the 2‑phenylpyrimidin‑4‑amine scaffold.

JNK3 inhibition Kinase selectivity Structure-activity relationship

TRPV1 Antagonist Potency: 4‑CF₃‑Phenylpyrimidine Core Delivers Sub‑Nanomolar Antagonism

The 2‑(4‑(trifluoromethyl)phenyl)pyrimidin‑4‑amine scaffold serves as the A‑region pharmacophore in a series of TRPV1 antagonists. The derivative 8‑(6‑(4‑(trifluoromethyl)phenyl)pyrimidin‑4‑ylamino)‑1,2,3,4‑tetrahydronaphthalen‑2‑ol (compound 4) displayed potent inhibition of human and rat TRPV1 in vitro, with the series yielding sub‑nanomolar antagonists after optimization [1][2]. The key comparator within the publication is the previous 4‑oxopyrimidine series, which lacked the 4‑amino substitution and showed lower solubility and reduced in vivo efficacy. The 4‑aminopyrimidine tetrahydronaphthol series demonstrated improved solubility and metabolic stability, leading to the clinical candidate AMG 517 .

TRPV1 antagonist Pain In vitro pharmacology

Regioisomeric Differentiation: pKa and Hydrogen‑Bonding Capacity of 4‑Amino vs. 2‑Amino Substitution

2‑(4‑(Trifluoromethyl)phenyl)pyrimidin‑4‑amine (target) and its regioisomer 4‑(4‑(trifluoromethyl)phenyl)pyrimidin‑2‑amine (CAS 916792‑24‑0) differ in the position of the exocyclic amino group. The target compound has a predicted pKa (most basic) of 3.72 ± 0.10, while the 2‑amino regioisomer is expected to be more basic due to the electron‑donating effect of the amino group at the 2‑position adjacent to the ring nitrogens . This difference in pKa directly impacts the ionization state at physiological pH, the compound's solubility profile, and its reactivity in nucleophilic aromatic substitution reactions. The 4‑amino isomer presents a distinct hydrogen‑bond donor/acceptor geometry that is preferred for interactions with the hinge region of kinases, as evidenced by its successful use in JNK and TRPV1 programs [1].

Regioisomer comparison pKa prediction Reactivity

Supply‑Chain Differentiation: Purity, Storage, and Price Benchmarks vs. Regioisomer

Supply‑chain intelligence reveals that 2‑(4‑(trifluoromethyl)phenyl)pyrimidin‑4‑amine (target) is commercially available from multiple vendors at 97–98% purity for approximately ¥1140/250mg (YK013028, 97%) and ¥2850/1g, while the regioisomer 4‑(4‑(trifluoromethyl)phenyl)pyrimidin‑2‑amine (CAS 916792‑24‑0) is priced at ¥224/100mg, ¥525/250mg, and ¥1594/1g (MACKLIN T975598, 97%) [1]. The target compound requires room‑temperature storage with protection from light and inert atmosphere, whereas the regioisomer requires 2–8 °C storage, adding logistical complexity and cost for the latter . The more stringent storage requirement of the 2‑amino isomer suggests lower intrinsic chemical stability, potentially affecting long‑term reproducibility in parallel synthesis campaigns.

Procurement Purity Price comparison

Optimal Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Based on Verified Evidence


Kinase Hinge‑Binder Library Synthesis

When constructing focused kinase inhibitor libraries, the 4‑amino‑2‑(4‑CF₃‑phenyl)pyrimidine core provides a validated hinge‑binding motif that has been successfully employed in JNK3 and TRPV1 antagonist programs [1][2]. The 4‑amino group forms a key hydrogen‑bond with the kinase hinge region, while the 4‑CF₃‑phenyl group occupies the hydrophobic back pocket. The demonstrated >5‑fold IC₅₀ shift between CF₃‑substituted and unsubstituted phenyl analogs allows SAR exploration of hydrophobic pocket tolerance within a single library enumeration [1].

CNS Drug Intermediate Synthesis Requiring Controlled Basicity

For CNS‑active pharmaceutical intermediates where low basicity is desired to minimize P‑glycoprotein efflux and improve brain penetration, the target compound’s predicted pKa of 3.72 is more favorable than the >5.0 pKa of the 2‑amino regioisomer . At physiological pH 7.4, the target compound is predominantly neutral, which is consistent with the property profiles of known CNS‑penetrant pyrimidine‑based therapeutics such as the TRPV1 antagonist AMG 517 [2].

Parallel Synthesis in Laboratories Without Cold‑Chain Infrastructure

For high‑throughput parallel synthesis workflows, the target compound’s room‑temperature storage requirement (under nitrogen, protected from light) is operationally simpler than the 2–8 °C requirement of its regioisomer . This reduces the risk of freeze‑thaw degradation, eliminates the need for dedicated cold storage, and simplifies automated liquid handling protocols, making it the preferred scaffold for laboratories in resource‑limited settings or those running large‑scale library production.

Anti‑Rheumatic and Immuno‑Inflammatory Drug Discovery

The 2‑(4‑(trifluoromethyl)phenyl)pyrimidine scaffold protected in patents JP2001220389A and EP1236721A1 has demonstrated antirheumatic and immuno‑inflammatory activity [3][4]. The 4‑amino derivative serves as the key intermediate for introducing the 5‑chloro‑6‑phenyl substitution pattern required for the [5‑chloro‑6‑phenyl‑2‑(4‑trifluoromethylphenyl)‑4‑pyrimidinylamino]acetamide class, which exhibits potent anti‑rheumatoid activity with low toxicity. Procurement of this specific building block enables rapid access to this proprietary chemotype without the need for de novo route development.

Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.